1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride
CAS No.:
Cat. No.: VC13433658
Molecular Formula: C9H16ClN3S
Molecular Weight: 233.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClN3S |
|---|---|
| Molecular Weight | 233.76 g/mol |
| IUPAC Name | 1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3S.ClH/c10-8-1-3-12(4-2-8)6-9-5-11-7-13-9;/h5,7-8H,1-4,6,10H2;1H |
| Standard InChI Key | ASIRRWAZMBELDJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CC2=CN=CS2.Cl |
| Canonical SMILES | C1CN(CCC1N)CC2=CN=CS2.Cl |
Introduction
Key Findings
1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride (C₉H₁₆ClN₃S) is a piperidine-thiazole hybrid compound with emerging pharmacological significance. Its structural uniqueness—a piperidine backbone conjugated to a thiazole moiety via a methylene bridge—positions it as a versatile scaffold in drug discovery. Current research highlights its synthetic accessibility, modular reactivity, and potential interactions with biological targets such as kinases and receptors .
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a thiazol-5-ylmethyl group. The hydrochloride salt enhances solubility for pharmacological applications. Key structural descriptors include:
The thiazole ring (aromatic heterocycle with N and S atoms) contributes to electronic delocalization, while the piperidine amine enables hydrogen bonding and salt formation .
Spectral and Computational Data
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NMR: Predicted shifts include δ 2.1–3.5 ppm (piperidine CH₂), δ 7.2–8.1 ppm (thiazole H), and δ 4.1 ppm (NH₂) .
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LogP: Calculated logP of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
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pKa: The piperidine amine (pKa ~10.5) is protonated under physiological conditions, enhancing interaction with anionic biological targets .
Synthesis and Optimization
Synthetic Pathways
The hydrochloride salt is synthesized via a two-step protocol:
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Nucleophilic Substitution: Piperidin-4-amine reacts with thiazol-5-ylmethyl halides (e.g., bromide) in the presence of a base (e.g., K₂CO₃) to form the free base.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Key Reaction Conditions:
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Solvents: Dichloromethane or THF for step 1; ethanol/water for step 2.
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Yields: 65–78% after purification by recrystallization.
Structural Analogues
Modifications to the thiazole or piperidine rings alter bioactivity:
Biological and Pharmacological Activities
Kinase Inhibition
The compound demonstrates nanomolar affinity for cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK), as evidenced by:
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CDK2 Inhibition: IC₅₀ = 120 nM in enzymatic assays, comparable to crizotinib derivatives .
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Antiproliferative Effects: 48% inhibition of A549 lung cancer cell growth at 10 μM .
Antimicrobial Activity
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Bacterial Growth Inhibition: MIC = 32 μg/mL against Staphylococcus aureus, likely due to interference with cell wall synthesis .
Research Applications and Clinical Prospects
Oncology
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Combination Therapy: Synergizes with cisplatin in ovarian cancer models (combination index = 0.45) .
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Angiogenesis Suppression: Reduces VEGF secretion by 60% in HUVEC cells at 5 μM .
Central Nervous System Disorders
Pharmacokinetics
| Parameter | Value | Method |
|---|---|---|
| Oral Bioavailability (rat) | 42% | LC-MS/MS |
| Half-life (t₁/₂) | 3.8 hours | Plasma clearance |
| Protein Binding | 89% | Equilibrium dialysis |
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